Bienvenue dans la boutique en ligne BenchChem!

3-Amino-4-hydroxypyridine

Physicochemical profiling protonation order UV‑spectroscopic titration

3‑Amino‑4‑hydroxypyridine (3AH) is a heterocyclic building block combining an amino group at position 3 and a hydroxyl group at position 4 on a pyridine ring. It exists as a stable crystalline solid (mp 145‑150 °C) and serves as a versatile intermediate for synthesizing active pharmaceutical ingredients (APIs) targeting central nervous system (CNS) disorders.

Molecular Formula C5H6N2O
Molecular Weight 110.11 g/mol
CAS No. 6320-39-4
Cat. No. B189613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-hydroxypyridine
CAS6320-39-4
Molecular FormulaC5H6N2O
Molecular Weight110.11 g/mol
Structural Identifiers
SMILESC1=CNC=C(C1=O)N
InChIInChI=1S/C5H6N2O/c6-4-3-7-2-1-5(4)8/h1-3H,6H2,(H,7,8)
InChIKeyOIIBRAGQGFLUFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4-hydroxypyridine (CAS 6320-39-4) – Key Differentiated Intermediate for CNS APIs & Heterocyclic Synthesis


3‑Amino‑4‑hydroxypyridine (3AH) is a heterocyclic building block combining an amino group at position 3 and a hydroxyl group at position 4 on a pyridine ring. It exists as a stable crystalline solid (mp 145‑150 °C) and serves as a versatile intermediate for synthesizing active pharmaceutical ingredients (APIs) targeting central nervous system (CNS) disorders . Unlike its regioisomers, 3AH exhibits a unique protonation sequence (O‑protonation before N‑protonation) that governs its reactivity and hydrogen‑bonding patterns [1], and it enables access to a distinct heterocyclic scaffold (oxazolo[4,5‑c]pyridine) not attainable from the 2‑amino‑3‑hydroxy isomer [2].

Why Regioisomeric Aminohydroxypyridines Cannot Be Interchanged in Synthesis & Procurement


Aminohydroxypyridine regioisomers such as 2‑amino‑3‑hydroxypyridine (CAS 16867‑03‑1), 4‑amino‑3‑hydroxypyridine (CAS 52334‑53‑9) and 3‑amino‑4‑hydroxypyridine (3AH, CAS 6320‑39‑4) share the same molecular formula (C₅H₆N₂O) but differ fundamentally in the spatial arrangement of their amino and hydroxyl groups . This positional change alters protonation order: 3AH protonates first at the oxygen atom, whereas 3‑amino‑2‑hydroxypyridine protonates first at the exocyclic amino group, leading to different speciation under identical pH conditions [1]. Consequently, the isomers direct electrophilic reactions to different positions, yield different fused‑ring systems (oxazolo[4,5‑c] vs. oxazolo[4,5‑b]pyridine), and are not interchangeable in multi‑step syntheses where regiochemical fidelity determines the final drug scaffold [2].

Quantitative Differentiation of 3-Amino-4-hydroxypyridine (CAS 6320-39-4) Against Closest Aminohydroxypyridine Analogs


Protonation Site: O‑ vs. N‑Protonation Determines Speciation Profile at Physiological pH

3‑Amino‑4‑hydroxypyridine (3AH) is protonated first at the ring‑oxygen atom, whereas its close analogue 3‑amino‑2‑hydroxypyridine undergoes initial protonation at the exocyclic 3‑amino group [1]. The protonation constant of 3AH was measured as 1.2 × 10⁻⁵ (pKₐ ≈ 4.92) , compared with a predicted pKₐ of 5.15 ± 0.10 for 2‑amino‑3‑hydroxypyridine . The divergent protonation order changes the ratio of neutral vs. protonated tautomers present at a given pH, directly impacting solubility, membrane permeability, and metal‑chelation behaviour.

Physicochemical profiling protonation order UV‑spectroscopic titration

Regiochemical Output in Heterocycle Synthesis: Oxazolo[4,5‑c]‑ vs. Oxazolo[4,5‑b]pyridine

When 3‑amino‑4‑hydroxypyridine is acylated and subjected to dry distillation, it yields exclusively 2‑alkyl(aryl)‑oxazolo[4,5‑c]pyridines [1]. In contrast, 2‑amino‑3‑hydroxypyridine under analogous conditions delivers oxazolo[4,5‑b]pyridines [2]. The two ring‑fusion isomers are topologically distinct and constitute different chemical series in medicinal‑chemistry programmes, so the choice of starting aminohydroxypyridine regiochemistry directly determines the accessible heterocyclic core.

Fused‑ring synthesis regioselectivity oxazolopyridine scaffolds

Synthetic Accessibility via 2‑Aminopyrimidine‑Formaldehyde Condensation

3‑Amino‑4‑hydroxypyridine can be prepared by condensation of 2‑aminopyrimidine with formaldehyde, a route that exploits the latent nucleophilicity of the pyrimidine ring . This pathway is not available to 2‑amino‑3‑hydroxypyridine or 4‑amino‑3‑hydroxypyridine because their amino‑hydroxy substitution patterns do not derive from a pyrimidine precursor. For laboratories already stocked with 2‑aminopyrimidine (a common building block for kinase inhibitors and adenosine receptor ligands), this on‑demand access to 3AH reduces lead‑times and inventory complexity.

Alternative synthetic route 2‑aminopyrimidine formaldehyde condensation

Industrial Preference for CNS API Intermediate: Declared Procurement Volumes and Purity Requirements

Supplier‑level product specifications indicate that 3‑amino‑4‑hydroxypyridine is routinely stocked at ≥ 98 % purity (GC) with moisture ≤ 0.5 % and is produced on multi‑kilogram scale specifically for CNS‑targeted API manufacturing . The closest regioisomer, 2‑amino‑3‑hydroxypyridine, is primarily marketed as a hair‑dye ingredient and typically carries a lower purity grade (97 %) without the same QC emphasis on moisture control. This divergence in end‑use market orientation translates into different analytical‑release standards and batch‑to‑batch traceability documentation.

CNS drug synthesis API intermediate procurement specifications

Evidence‑Backed Application Scenarios for 3‑Amino‑4‑hydroxypyridine (CAS 6320-39-4)


CNS Drug Discovery Programmes Requiring an Oxazolo[4,5‑c]pyridine Core

Medicinal chemistry teams designing kinase inhibitors, GPCR modulators or phosphodiesterase inhibitors that require an oxazolo[4,5‑c]pyridine scaffold must use 3‑amino‑4‑hydroxypyridine as the starting material because the regioisomeric 2‑amino‑3‑hydroxypyridine exclusively yields the oxazolo[4,5‑b]pyridine isomer [1]. The 1956 Yakugaku Zasshi protocol [2] provides a reliable acylation‑cyclodehydration sequence with demonstrated access to 2‑alkyl, 2‑aryl and 2‑thioxo derivatives.

Physicochemical Tuning of Hydrogen‑Bond Networks in Lead Optimisation

When a lead series requires an oxygen‑centred hydrogen‑bond donor with controlled protonation, 3‑amino‑4‑hydroxypyridine offers a distinct advantage: its O‑first protonation (pKₐ ≈ 4.92) places an acidic OH group on the scaffold, whereas isomeric aminohydroxypyridines present a basic NH₂ group first [3]. This difference can be exploited to adjust log D, improve solubility, or create an anion‑binding motif without introducing additional heteroatoms.

Laboratory‑Scale Synthesis Directly from 2‑Aminopyrimidine Stock

For research groups maintaining an inventory of 2‑aminopyrimidine (a key precursor for numerous bioactive molecules), 3‑amino‑4‑hydroxypyridine can be prepared on demand by condensation with aqueous formaldehyde . This eliminates the need to procure the pyridine separately from a fine‑chemical supplier and reduces shipping/documentation overhead for small‑quantity (< 50 g) needs.

cGMP‑Compliant Procurement for Clinical‑Candidate Scale‑Up

When advancing a preclinical candidate to IND‑enabling studies, sourcing the key intermediate from a vendor that supplies 3‑amino‑4‑hydroxypyridine at ≥ 98 % purity with controlled moisture and residual solvents is critical . The established pharmaceutical supply chain for this compound, contrasted with the cosmetic‑grade market for 2‑amino‑3‑hydroxypyridine, reduces the risk of batch failure during toxicology lot manufacture.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-4-hydroxypyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.